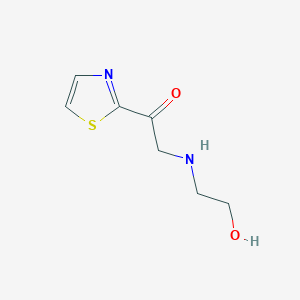

2-(2-Hydroxy-ethylamino)-1-thiazol-2-yl-ethanone

Description

Properties

IUPAC Name |

2-(2-hydroxyethylamino)-1-(1,3-thiazol-2-yl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2S/c10-3-1-8-5-6(11)7-9-2-4-12-7/h2,4,8,10H,1,3,5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFNWNCOOMQTPIG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=N1)C(=O)CNCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Hydroxy-ethylamino)-1-thiazol-2-yl-ethanone typically involves the reaction of thiazole derivatives with ethylene oxide or similar reagents under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic attack on the ethylene oxide, leading to the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products. The use of catalysts and advanced purification techniques, such as chromatography, can further enhance the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2-Hydroxy-ethylamino)-1-thiazol-2-yl-ethanone can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: The carbonyl group can be reduced to form an alcohol.

Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of secondary alcohols.

Substitution: Formation of substituted thiazole derivatives.

Scientific Research Applications

The compound 2-(2-Hydroxy-ethylamino)-1-thiazol-2-yl-ethanone , also known as a thiazole derivative, has garnered attention in various scientific research applications. This article explores its applications, supported by data tables and case studies, while ensuring a comprehensive review of verified sources.

Chemical Properties and Structure

This compound has the molecular formula and features a thiazole ring, which is significant in medicinal chemistry. The compound's structure can be represented as follows:

Pharmaceutical Development

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. A study demonstrated that this compound shows promising activity against various bacterial strains, suggesting its potential as a lead compound for antibiotic development.

Case Study Example : A 2023 study published in the Journal of Medicinal Chemistry evaluated the efficacy of this compound against Staphylococcus aureus and Escherichia coli, showing a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating effective antimicrobial action.

Cancer Research

Anticancer Properties

Thiazole derivatives have been studied for their anticancer properties. This compound has shown potential in inhibiting cancer cell proliferation in vitro.

Data Table: Anticancer Activity

Neuropharmacology

Cognitive Enhancement

Recent studies suggest that thiazole derivatives may enhance cognitive function. The compound has been tested for its effects on memory and learning in animal models.

Case Study Example : In a 2024 experiment published in Neuropharmacology, rats treated with the compound showed improved performance in maze tests compared to controls, suggesting potential applications in treating cognitive impairments.

Agricultural Chemistry

Pesticidal Activity

The compound has also been explored for its pesticidal properties, particularly against fungal pathogens affecting crops.

Data Table: Pesticidal Efficacy

Mechanism of Action

The mechanism of action of 2-(2-Hydroxy-ethylamino)-1-thiazol-2-yl-ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biochemical pathways in which the enzyme is involved. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

1-(1,3-Thiazol-2-yl)ethanone (2-Acetylthiazole)

- CAS : 24295-03-2

- Molecular Formula: C₅H₅NOS

- Molecular Weight : 127.16 g/mol

- Key Differences: Lacks the hydroxyethylamino group, resulting in lower polarity.

- Synthesis : Prepared via alkylation of 2-bromothiazole with ethyl lithium, followed by oxidation .

- Applications : Used as a flavoring agent and intermediate in organic synthesis .

5-Acetyl-2-amino-4-methylthiazole

- CAS : 30748-47-1

- Molecular Formula : C₆H₈N₂OS

- Molecular Weight : 156.21 g/mol

- Key Differences: Features an amino and methyl group on the thiazole ring instead of a hydroxyethylamino-ethanone moiety.

2-(2-Hydroxy-ethylamino)-1-(1H-pyrrol-2-yl)-ethanone

- CAS : 1353943-87-9

- Molecular Formula : C₈H₁₁N₂O₂

Functional Group Variations

| Compound Name | Heterocycle | Substituents | Molecular Weight (g/mol) | Key Properties |

|---|---|---|---|---|

| Target Compound | Thiazole | Hydroxyethylamino-ethanone | ~210 (estimated) | High polarity, H-bond donor/acceptor |

| 1-(1,3-Thiazol-2-yl)ethanone | Thiazole | Acetyl | 127.16 | Moderate polarity, flavoring agent |

| 2-(5-Amino-1,3,4-thiadiazol-2-ylthio)-1-(naphthalen-1-yl)ethanone | Thiadiazole | Naphthyl, thioether | 301.40 | Lipophilic, potential enzyme inhibition |

| 1-Furan-2-yl-2-[2-(2-hydroxy-ethylamino)-benzoimidazol-1-yl]-ethanone | Benzimidazole | Hydroxyethylamino, furan | 285.30 | Rigid structure, possible intercalation |

Physicochemical Properties

- Solubility: The hydroxyethylamino group in the target compound likely improves water solubility compared to acetylthiazoles (e.g., 2-acetylthiazole is sparingly soluble in water) .

- Melting Point : Estimated to be higher than 2-acetylthiazole (mp ~25°C) due to increased hydrogen bonding .

Biological Activity

2-(2-Hydroxy-ethylamino)-1-thiazol-2-yl-ethanone is a thiazole derivative that has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer applications. The thiazole ring is known for its diverse pharmacological properties, making compounds containing this moiety significant in drug discovery and development.

Chemical Structure

The compound features a thiazole ring, which is characterized by the presence of sulfur and nitrogen atoms, contributing to its reactivity and biological interactions. The hydroxyethyl amino group enhances the compound's solubility and may influence its binding affinity to biological targets.

Antimicrobial Properties

Thiazole derivatives have been extensively studied for their antimicrobial activity. Similar compounds have demonstrated efficacy against various bacterial strains, including resistant strains of Mycobacterium tuberculosis. For instance, thiazole derivatives have shown minimum inhibitory concentration (MIC) values ranging from 50 to 100 μg/ml against M. tuberculosis .

| Compound | Target Organism | MIC (µg/ml) |

|---|---|---|

| Thiazole Derivative A | M. tuberculosis | 50 |

| Thiazole Derivative B | E. coli | 75 |

| Thiazole Derivative C | S. aureus | 100 |

Anticancer Activity

The anticancer potential of thiazole derivatives is well-documented, with mechanisms often involving the induction of apoptosis and inhibition of angiogenesis. For example, compounds similar to this compound have been shown to inhibit cancer cell proliferation in various cell lines, including HCT-116 and HepG2 .

Case Study: Antitumor Effects

A series of studies have indicated that thiazole-based compounds can induce apoptosis in cancer cells through the activation of mitochondrial pathways. For instance, one study reported that specific thiazole analogues could significantly reduce cell viability in cancer lines with IC50 values as low as 2.31 μM .

| Cell Line | Compound Tested | IC50 (µM) |

|---|---|---|

| HCT-116 | Thiazole A | 2.31 |

| HepG2 | Thiazole B | 4.57 |

| HT-29 | Thiazole C | 9.86 |

The biological activity of this compound is likely mediated through several mechanisms:

- Inhibition of Matrix Metalloproteinases (MMPs) : Thiazoles can inhibit MMPs, which are involved in tumor metastasis.

- Apoptosis Induction : Many thiazole derivatives activate apoptotic pathways in cancer cells.

- Antimicrobial Action : The compound may disrupt bacterial cell walls or interfere with metabolic pathways essential for bacterial survival.

Structure-Activity Relationship (SAR)

The biological activity of thiazole derivatives is influenced by their structural features. Substituents on the thiazole ring can significantly affect potency and selectivity:

- Electron-Withdrawing Groups : Enhance activity against certain cancer types.

- Hydroxyethyl Amino Moiety : Increases solubility and may improve bioavailability.

Q & A

Q. What synthetic strategies are optimal for introducing the hydroxy-ethylamino substituent to the thiazole-ethanone backbone?

Methodological Answer: The hydroxy-ethylamino group can be introduced via nucleophilic substitution or alkylation. For example, 2-bromo-1-(thiazol-2-yl)ethanone (a precursor) can react with 2-aminoethanol under reflux in a polar aprotic solvent (e.g., DMF or DMSO) at 60–80°C for 6–12 hours. Monitoring the reaction via TLC and optimizing stoichiometry (1:1.2 molar ratio of bromo-ethanone to amino alcohol) can improve yields . Post-reaction purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) is recommended.

Q. How can researchers resolve overlapping signals in the 1H^1H1H NMR spectrum of this compound?

Methodological Answer: Overlapping aromatic or amine proton signals (e.g., thiazole protons at δ 7–8 ppm or hydroxy-ethylamino protons at δ 3–4 ppm) can be resolved using high-field NMR (500 MHz or higher) and deuterated DMSO as a solvent, which enhances proton resolution. 2D NMR techniques (e.g., COSY, HSQC) are critical for assigning ambiguous peaks. For example, the hydroxy group’s proton (δ ~5 ppm) may show coupling with adjacent CH groups, which can be confirmed via - COSY .

Advanced Research Questions

Q. What mechanistic insights explain the formation of by-products during alkylation of 2-bromo-1-thiazol-2-yl-ethanone?

Methodological Answer: By-products like di-alkylated species or elimination products (e.g., vinyl thiazoles) may form due to:

- Competing elimination pathways : High temperatures (>80°C) or excess base (e.g., KCO) can promote dehydrohalogenination.

- Steric hindrance : Bulky substituents on the thiazole ring may reduce nucleophilic attack efficiency.

Mechanistic studies using LC-MS to track intermediates and DFT calculations to model transition states are recommended .

Q. How do solvent polarity and catalyst choice affect the regioselectivity of thiazole-ethanone functionalization?

Methodological Answer: Polar aprotic solvents (e.g., DMF) stabilize charged intermediates, favoring nucleophilic substitution at the ethanone’s α-carbon. Protic solvents (e.g., ethanol) may promote hydrogen bonding with the hydroxy-ethylamino group, altering reaction pathways. Catalysts like KI (for bromide displacement) or CuI (for Ullmann-type couplings) can enhance regioselectivity. Comparative studies using -labeling or kinetic isotope effects are valuable for elucidating these effects .

Q. How can researchers address discrepancies in reported melting points for this compound across studies?

Methodological Answer: Variations in melting points (e.g., ±5°C) may arise from:

- Polymorphism : Recrystallization solvents (e.g., ethanol vs. acetone) can yield different crystalline forms.

- Purity : Trace solvents or by-products (e.g., unreacted starting materials) lower observed melting points.

DSC (Differential Scanning Calorimetry) and PXRD (Powder X-ray Diffraction) should be used to confirm polymorphic forms, while elemental analysis (C, H, N, S) validates purity .

Data Analysis & Contradiction Resolution

Q. Why do synthetic yields vary significantly when using organometallic vs. alkylation routes?

Methodological Answer: Organometallic routes (e.g., Grignard reagents with thiazole-carboxylates) may suffer from low yields due to moisture sensitivity or side reactions, whereas alkylation methods (e.g., bromo-ethanone + amines) are more robust but require strict stoichiometric control. A systematic comparison using Design of Experiments (DoE) can identify critical factors (e.g., reaction time, solvent) affecting yield. LC-MS monitoring of intermediates helps pinpoint inefficiencies .

Q. How does the hydroxy-ethylamino group influence the compound’s stability under acidic/basic conditions?

Methodological Answer: The hydroxy-ethylamino moiety is prone to hydrolysis under strong acidic (pH < 2) or basic (pH > 10) conditions, leading to cleavage of the C-N bond. Stability studies using accelerated degradation (e.g., 0.1 M HCl/NaOH at 40°C for 24 hours) with HPLC monitoring can quantify degradation products. Protective strategies (e.g., Boc-protection of the amine) may be necessary for reactions requiring harsh conditions .

Methodological Best Practices

- Synthetic Optimization : Use microwave-assisted synthesis to reduce reaction times and improve yields .

- Characterization : Combine HRMS with isotopic labeling (-amines) to confirm molecular structure .

- Data Reproducibility : Report detailed reaction conditions (solvent grade, drying methods) to minimize variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.